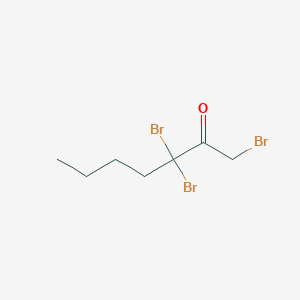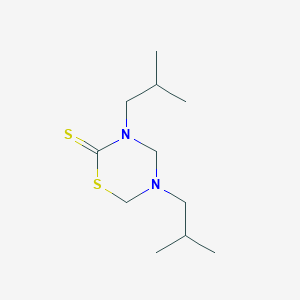
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of 2-methylpropan-1-amine with carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazinane ring structure. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazinane ring to a more reduced form.
Substitution: The compound can participate in substitution reactions where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazinane ring.
Aplicaciones Científicas De Investigación
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazole: Similar in structure but with different chemical properties and reactivity.
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazine: Another related compound with distinct applications and mechanisms of action.
Uniqueness
3,5-Bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
54666-62-5 |
|---|---|
Fórmula molecular |
C11H22N2S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
3,5-bis(2-methylpropyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H22N2S2/c1-9(2)5-12-7-13(6-10(3)4)11(14)15-8-12/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ARSLXAUVOGCLAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CN(C(=S)SC1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)

![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)

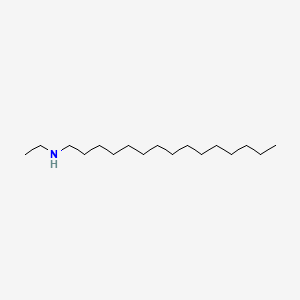
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)

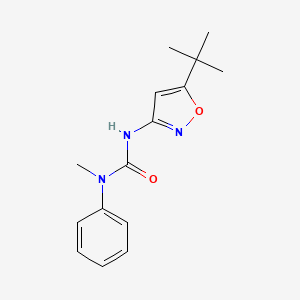

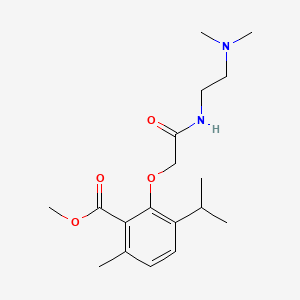
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)


